(E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole
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Overview
Description
Piperidine is a six-membered heterocyclic compound, including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Imidazole is a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms . It is a key component of many important biological molecules. The compound you mentioned seems to be a complex molecule that includes both these structures.
Synthesis Analysis
The synthesis of piperidine derivatives has been widely studied . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives . Similarly, there have been recent advances in the regiocontrolled synthesis of substituted imidazoles .
Chemical Reactions Analysis
The chemical reactions involving this compound would be quite complex and would depend on the specific functional groups present in the molecule. Piperidine and imidazole rings can undergo a variety of chemical reactions .
Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds structurally related to benzimidazoles have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antimicrobial activity, showcasing the therapeutic potential of benzimidazole derivatives in combating infections (Khalid et al., 2016).
Synthesis and Chemical Properties
Research on benzimidazole derivatives also includes studies on their synthesis and chemical properties. For example, the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives highlights the diverse chemical manipulations possible with the benzimidazole core, enabling the production of compounds with potentially unique biological activities (Goli-Garmroodi et al., 2015).
Corrosion Inhibition
Benzimidazole derivatives have also been investigated for their application in corrosion inhibition. A study on synthesized benzimidazole derivatives revealed their effectiveness in protecting N80 steel in hydrochloric acid, demonstrating the utility of these compounds in industrial applications (Yadav et al., 2016).
Synthesis Techniques
Advanced synthesis techniques for benzimidazole and related compounds have been developed to enhance their application in various fields. For instance, the electrochemical, thermodynamic, and quantum chemical studies of benzimidazole derivatives provide insights into their reactivity and stability, which are critical for their application in medicinal chemistry and material science (Cui et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1-[[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-18-23-21-9-5-6-10-22(21)25(18)17-20-11-14-24(15-12-20)28(26,27)16-13-19-7-3-2-4-8-19/h2-10,13,16,20H,11-12,14-15,17H2,1H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZITSQBAWUTDV-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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